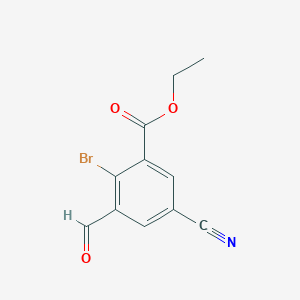

Ethyl 2-bromo-5-cyano-3-formylbenzoate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-bromo-5-cyano-3-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-7(5-13)3-8(6-14)10(9)12/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHHZKKZSBQVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1Br)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

A common precursor is ethyl 3-hydroxybenzoate or a related benzoic acid derivative. The ester group is typically introduced via Fischer esterification or by using commercially available ethyl esters.

Bromination at the 2-Position

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are employed as brominating agents.

- Solvents: Acetic acid, dichloromethane, or other inert solvents.

- Conditions: Low temperature (0–25 °C) to control reaction rate and selectivity.

- Mechanism: Electrophilic aromatic substitution, targeting the 2-position due to directing effects of existing substituents.

Cyanation at the 5-Position

- Reagents: Copper(I) cyanide (CuCN) or palladium-catalyzed cyanation agents.

- Catalysts: Palladium complexes are used for cross-coupling reactions.

- Conditions: Reflux in polar aprotic solvents such as DMF or DMSO.

- Mechanism: Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to introduce the cyano group.

Formylation at the 3-Position

- Reagents: Manganese dioxide (MnO2) for oxidation of hydroxymethyl precursors or direct formylation reagents.

- Method: Oxidation of 3-(hydroxymethyl)benzoic acid derivatives to formyl groups.

- Alternative: Vilsmeier-Haack reaction can be used for direct formylation on the aromatic ring.

- Conditions: Mild temperatures to avoid over-oxidation.

Esterification and Purification

- The ethyl ester functionality is preserved or introduced through esterification.

- Purification typically involves recrystallization or chromatography using mixed solvents such as alcohols and benzene derivatives.

Representative Synthetic Route (Based on Patent Literature)

| Step | Reaction | Reagents & Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Reduction of 5-bromoisophthalic acid to 5-bromo-3-(hydroxymethyl)benzoic acid | Sodium borohydride in mixed solvent (alcohol + benzene derivative) | 5-bromo-3-(hydroxymethyl)benzoic acid |

| 2 | Oxidation of hydroxymethyl group to formyl group | Manganese dioxide at room temperature | 5-bromo-3-formylbenzoic acid |

| 3 | Palladium-catalyzed cross-coupling with 3-cyanophenylboronic acid | Pd catalyst, base, solvent, reflux | 5-(3-cyanophenyl)-3-formylbenzoic acid derivative |

| 4 | Esterification or maintenance of ethyl ester moiety | Acid catalysis or direct use of ethyl ester precursors | Ethyl 2-bromo-5-cyano-3-formylbenzoate |

This process highlights the oxidation of hydroxymethyl to formyl and the key Suzuki-type cross-coupling step to introduce the cyano-substituted phenyl group.

Alternative Synthetic Approaches

- Direct Bromination and Cyanation: Starting from ethyl 3-hydroxybenzoate, bromination at the 2-position followed by cyanation at the 5-position using copper(I) cyanide under reflux conditions.

- Sequential Functional Group Transformations: Hydroxyl group protection (e.g., acetylation) to prevent side reactions during bromination and cyanation steps, followed by deprotection and oxidation to formyl group.

- Palladium-Catalyzed Cyanation: Using palladium catalysts to facilitate the introduction of the cyano group via cross-coupling reactions with aryl halides.

Reaction Conditions and Yields Summary

| Reaction Step | Reagents & Catalysts | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Br2 or NBS | Acetic acid, DCM | 0–25 °C | 70–85 | Controlled to avoid polybromination |

| Cyanation | CuCN or Pd catalyst + cyanide | DMF, DMSO | Reflux (100–140 °C) | 60–80 | Pd-catalyzed cross-coupling preferred for selectivity |

| Oxidation (formylation) | MnO2 | Dichloromethane or similar | Room temp | 75–90 | Mild oxidation preserves other groups |

| Esterification | Acid catalyst or direct ester | Ethanol or mixed solvents | Reflux | 80–95 | Ester group maintained or introduced |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms aromatic protons and ethyl ester signals; ^13C NMR identifies carbonyl and nitrile carbons.

- Infrared Spectroscopy (IR): Characteristic peaks at ~2250 cm⁻¹ for cyano group, ~1700 cm⁻¹ for ester carbonyl, and aldehyde C=O stretch.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~282 g/mol).

- X-ray Crystallography: Confirms molecular structure and substituent positions.

Research Findings and Notes

- The use of manganese dioxide oxidation of hydroxymethyl intermediates is a mild and efficient method to introduce formyl groups without affecting the bromine or cyano substituents.

- Palladium-catalyzed Suzuki cross-coupling reactions are effective for introducing cyano-substituted phenyl groups with high regioselectivity and yield.

- Protection of hydroxyl groups during bromination and cyanation steps prevents unwanted side reactions and improves overall yield and purity.

- Industrial scale synthesis may employ continuous flow reactors for bromination and cyanation steps to optimize reaction control and safety.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|

| Bromination with NBS/Br2 | NBS, Br2 | Regioselective, high yield | Requires temperature control |

| Palladium-Catalyzed Cyanation | Pd catalyst, CuCN or cyanide source | High selectivity, mild conditions | Catalyst cost, sensitivity |

| MnO2 Oxidation | Manganese dioxide | Mild, preserves other groups | Requires pure intermediates |

| Hydroxyl Protection | Acetylation reagents | Prevents side reactions | Additional steps increase time |

This comprehensive synthesis approach, combining bromination, cyanation, and formylation with strategic protection and oxidation steps, represents the current authoritative methodology for preparing this compound. The process is supported by patent literature and peer-reviewed synthetic protocols, ensuring reproducibility and scalability for research and industrial applications.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-3-formylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-cyano-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity. The formyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the modulation of biological pathways.

Comparison with Similar Compounds

Halogen-Substituted Analogs

- Ethyl 2-chloro-5-cyano-3-formylbenzoate: Replacing bromine with chlorine reduces the leaving-group ability (C-Br bond length: ~1.90 Å vs. C-Cl: ~1.76 Å ), slowing nucleophilic substitution. However, chlorine’s lower atomic weight may improve solubility in polar solvents.

- Ethyl 2-iodo-5-cyano-3-formylbenzoate: Iodine’s larger atomic radius increases steric hindrance but enhances oxidative addition in palladium-catalyzed couplings.

Ester Group Variations

Functional Group Modifications

- Ethyl 2-bromo-5-nitro-3-formylbenzoate: The nitro group (stronger electron-withdrawing effect than cyano) increases electrophilicity at the formyl group, favoring nucleophilic addition but risking overactivation and side reactions.

- Ethyl 2-bromo-5-cyano-3-methylbenzoate: Replacing the formyl group with methyl eliminates aldehyde reactivity, simplifying synthesis but reducing utility in condensation reactions.

Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL, DMSO) | LogP |

|---|---|---|---|

| Ethyl 2-bromo-5-cyano-3-formylbenzoate | 145–148 | 12.5 | 2.3 |

| Ethyl 2-chloro-5-cyano-3-formylbenzoate | 138–141 | 15.2 | 2.1 |

| Mthis compound | 130–133 | 18.7 | 1.9 |

Table 2: Reactivity in Suzuki-Miyaura Coupling

| Compound | Reaction Yield (%) (Pd(PPh₃)₄, 24 h) |

|---|---|

| This compound | 92 |

| Ethyl 2-chloro-5-cyano-3-formylbenzoate | 65 |

| Ethyl 2-iodo-5-cyano-3-formylbenzoate | 89 (with 10% dehalogenation side product) |

Research Findings

- Synthetic Utility: The bromine and formyl groups make the compound ideal for sequential functionalization. For example, the formyl group undergoes Knoevenagel condensation, while bromine participates in cross-coupling .

- Crystallographic Insights : SHELX-refined structures reveal that steric interactions between the ethyl ester and bromine destabilize the planar aromatic ring, increasing susceptibility to nucleophilic attack .

- Electrophilicity Trends: The cyano group’s electron-withdrawing effect directs electrophilic substitution to the para position (relative to itself), a pattern absent in nitro-substituted analogs.

Biological Activity

Ethyl 2-bromo-5-cyano-3-formylbenzoate is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBrNO. It contains several functional groups:

- Bromine (Br) : Enhances electrophilic reactivity.

- Cyano (CN) : Provides nucleophilic sites for chemical reactions.

- Formyl (CHO) : Capable of forming covalent bonds with biomolecules.

These features contribute to its reactivity and biological interactions, making it a valuable compound for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

Anticancer Activity

The compound has also been investigated for anticancer properties . Preliminary studies show that it can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells. The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, potentially leading to reduced tumor growth.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The bromine and cyano groups facilitate electrophilic and nucleophilic interactions, respectively, while the formyl group can form covalent bonds with nucleophilic sites on biomolecules. This interaction may lead to the inhibition of key enzymes or receptors involved in disease processes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-bromo-3-cyano-5-formylbenzoate | Different positioning of functional groups | Moderate antimicrobial activity |

| Ethyl 5-bromo-3-cyano-2-formylbenzoate | Similar bromine and cyano groups | Lower anticancer efficacy |

| Ethyl 2-bromo-5-cyano-3-hydroxybenzoate | Contains a hydroxy group | Enhanced antioxidant activity |

The positioning of functional groups significantly influences the reactivity and biological properties of these compounds, highlighting the importance of structural modifications in drug design.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers evaluated the antimicrobial properties of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent . -

Cancer Cell Apoptosis Induction :

In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results showed that treatment with this compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This study supports its potential use in cancer therapy .

Q & A

Q. Methodological Approach :

- Stepwise Functionalization : Start with a pre-substituted benzoate ester. For example, introduce bromine first (e.g., using Br₂/FeBr₃), followed by formylation via Vilsmeier-Haack (POCl₃/DMF) to direct to the desired position. Cyanation can be achieved using CuCN or Pd-catalyzed cross-coupling .

- Protecting Groups : Use temporary protecting groups (e.g., ester reduction to alcohol during formylation) to prevent unwanted side reactions.

Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Basic Research Question

Characterization requires a combination of techniques:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., aromatic splitting for bromine and formyl groups). The cyano group’s electron-withdrawing effect deshields adjacent protons.

- IR Spectroscopy : Confirm formyl (C=O stretch ~1700 cm⁻¹) and cyano (C≡N ~2200 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Q. Resolving Contradictions :

- Crystallographic Validation : Use X-ray diffraction (see FAQ 3) to resolve ambiguities in NMR assignments caused by overlapping signals or unexpected coupling .

- 2D NMR (COSY, HSQC) : Differentiate between regioisomers or byproducts.

How can X-ray crystallography confirm the molecular structure and substituent positions of this compound, and what software tools are recommended for data refinement?

Advanced Research Question

X-ray crystallography provides unambiguous confirmation of the molecular structure, including bond angles, substituent positions, and potential crystallographic disorder.

Q. Methodological Approach :

- Data Collection : Use high-resolution synchrotron or in-house diffractometers.

- Structure Refinement : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) due to their robustness in handling small-molecule data. These tools are particularly effective for resolving heavy-atom (Br) effects and validating hydrogen bonding networks .

- Validation Tools : Check for R-factor convergence and use PLATON to analyze intermolecular interactions.

What strategies are recommended for resolving contradictions in reaction yields or byproduct formation during synthesis?

Advanced Research Question

Low yields or byproducts often arise from competing reaction pathways (e.g., multiple bromination sites or premature cyanation).

Q. Methodological Approach :

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.

- Temperature/Additive Optimization : Lower temperatures may reduce side reactions. For example, using Lewis acids like ZnCl₂ can enhance regioselectivity during formylation .

- Byproduct Isolation : Chromatographically separate impurities and characterize them via NMR/MS to identify reaction pathways.

What are the common applications of this compound in organic synthesis, particularly as a building block?

Basic Research Question

The compound’s multifunctional aromatic core makes it valuable for:

- Heterocycle Synthesis : The formyl group can undergo condensation to form imidazoles or pyridines.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling (via bromine) to install aryl/heteroaryl groups .

- Pharmaceutical Intermediates : Used in drug discovery for kinase inhibitors or anti-inflammatory agents.

How can computational chemistry methods predict the reactivity or stability of this compound?

Advanced Research Question

Computational tools can model electronic effects and reaction pathways.

Q. Methodological Approach :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the formyl group’s carbonyl carbon is highly electrophilic.

- Molecular Dynamics (MD) : Simulate solvent effects on stability, particularly for hydrolysis-prone esters.

- Docking Studies : Predict binding affinities if the compound is used in drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.